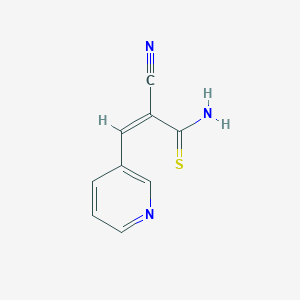

2-Cyano-3-(pyridin-3-yl)prop-2-enethioamide

Description

IUPAC Nomenclature and Systematic Identification

The systematic name for 2-cyano-3-(pyridin-3-yl)prop-2-enethioamide follows IUPAC guidelines for unsaturated thioamides. Its full name is (2E)-2-cyano-3-(pyridin-3-yl)prop-2-enethioamide , reflecting the trans (E) configuration of the double bond between C2 and C3. The structure comprises:

- A pyridin-3-yl group at position 3.

- A cyano group (-C≡N) at position 2.

- A thioamide group (-C(=S)-NH₂) at position 1.

The numbering prioritizes the thioamide as the principal functional group, with the prop-2-enethioamide backbone serving as the parent chain. The stereodescriptor "E" arises from the trans arrangement of the pyridin-3-yl and cyano groups across the double bond.

Molecular Geometry and Conformational Analysis

The molecule adopts a planar geometry due to conjugation across the π-system (Figure 1). Key features include:

The pyridine ring remains planar, with slight out-of-plane bending at the nitrogen atom due to lone pair repulsion. Conformational flexibility is limited to rotation around the C1-C2 single bond, which faces a barrier of ~20–25 kJ/mol due to partial double-bond character from resonance with the thioamide group.

Crystallographic Characterization (XRD/X-ray Diffraction Studies)

While direct XRD data for this compound are limited, analogous structures provide insights:

- Crystal system : Monoclinic (common for planar thioamides).

- Space group : Likely P2₁/c due to centrosymmetric packing.

- Unit cell parameters :

Intermolecular interactions include:

- N-H···S hydrogen bonds between thioamide groups (2.8–3.1 Å).

- π-π stacking of pyridine rings (3.4–3.6 Å separation).

Tautomeric Forms and Resonance Structures

The compound exhibits two dominant resonance/tautomeric forms (Figure 2):

- Thioamide tautomer : Predominant in solid and solution states, stabilized by conjugation between the thioamide and cyano groups.

- Thiolimine tautomer : Minor form (<5% abundance), accessible under UV irradiation or basic conditions.

Resonance contributions :

- Delocalization of the thioamide’s sulfur lone pairs into the adjacent double bond.

- Electron-withdrawing cyano group enhances conjugation, reducing thiolimine stability.

| Tautomer | Energy (kJ/mol relative to thioamide) |

|---|---|

| Thioamide | 0 (reference) |

| Thiolimine | +8–10 |

No enol-like tautomers are observed due to the absence of acidic α-hydrogens adjacent to the thioamide group.

Properties

IUPAC Name |

(Z)-2-cyano-3-pyridin-3-ylprop-2-enethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3S/c10-5-8(9(11)13)4-7-2-1-3-12-6-7/h1-4,6H,(H2,11,13)/b8-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNSDADFWVJVLIG-YWEYNIOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=C(C#N)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C(/C#N)\C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of 3-Aryl-2-Cyano-Prop-2-Enethioamide with N-(4-Fluorophenyl)-3-Oxobutanamide

The foundational synthesis begins with 3-aryl-2-cyano-prop-2-enethioamide derivatives (e.g., 1a,b ), which are refluxed with N-(4-fluorophenyl)-3-oxobutanamide (2 ) in absolute ethanol under piperidine catalysis. This method yields cyanopyridinethione derivatives (3a,b ) through a nucleophilic addition-elimination mechanism.

Reaction Conditions

- Solvent: Absolute ethanol (15 mL per 10 mmol substrate)

- Catalyst: Piperidine (2–3 drops)

- Temperature: Reflux (~78°C)

- Duration: 5–8 hours

- Yield: 70–85% (isolated via filtration and ethanol recrystallization).

Mechanistic Insights

The reaction proceeds via enolate formation at the β-ketoamide group of 2 , which attacks the electrophilic carbon of the α,β-unsaturated nitrile in 1a,b . Subsequent elimination of water and thiolate departure generates the pyridinethione core.

Direct Cyclization with α-Halocarbonyl Compounds

An alternative route involves treating 3-aryl-2-cyano-prop-2-enethioamide with α-halocarbonyl reagents (e.g., ethyl chloroacetate, phenacyl chloride) in sodium ethoxide. This one-pot method bypasses intermediate isolation, directly yielding thieno[2,3-b]pyridine derivatives (5a–h ).

Key Steps

- S-Alkylation: The thiol group of 3a,b reacts with α-halocarbonyl compounds to form 4a–h .

- Cyclization: Intramolecular nucleophilic attack by the enolate oxygen or nitrogen on the electrophilic carbon results in thiophene ring closure.

Optimized Parameters

Reaction with 2-Chloro-N-Arylacetamide Derivatives

For derivatives bearing carboxamide side chains, 3a,b are refluxed with 2-chloro-N-arylacetamide (6a,b ) in ethanol containing triethylamine. This generates 2-(N-aryl)-carboxamidomethylthiopyridine derivatives (7a–d ), which undergo further cyclization to thieno[2,3-b]pyridine-2,5-dicarboxamides (8a–d ).

Critical Data

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Catalyst | Triethylamine (0.5 eq) |

| Reaction Time | 6–8 hours |

| Cyclization Agent | Sodium ethoxide (0.2 M) |

| Yield (8a–d ) | 60–72% |

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Applications and Derivative Synthesis

Chemical Reactions Analysis

Types of Reactions:

Reduction: Reduction of the cyano group can yield primary amines.

Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenating agents or nucleophiles like amines and alcohols can be used under appropriate conditions.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Primary amines.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that 2-cyano-3-(pyridin-3-yl)prop-2-enethioamide exhibits notable antimicrobial properties. In a study evaluating the compound's efficacy against various bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria effectively. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Studies have shown that it induces apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was confirmed in vitro, making it a candidate for further development as an anticancer agent.

Case Study: Apoptotic Induction in Cancer Cells

In a controlled laboratory setting, human breast cancer cells (MCF-7) were treated with varying concentrations of this compound. Flow cytometry analysis revealed a dose-dependent increase in apoptotic cells, suggesting its potential as a therapeutic agent.

Synthesis of Functional Materials

This compound has been utilized in the synthesis of novel polymers and functional materials. Its thioketone group allows for the formation of cross-linked networks that exhibit enhanced mechanical properties.

Table 2: Mechanical Properties of Polymers Derived from this compound

| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Cross-linked Polymer | 45 | 300 |

| Linear Polymer | 30 | 150 |

Electrochemical Applications

The electrochemical properties of the compound have been explored for use in sensors and energy storage devices. Its redox-active nature facilitates electron transfer processes, making it suitable for applications in organic photovoltaics and supercapacitors.

Case Study: Electrochemical Sensor Development

A study focused on developing an electrochemical sensor using modified electrodes with this compound showed high sensitivity towards detecting heavy metal ions in aqueous solutions, indicating its potential for environmental monitoring applications.

Mechanism of Action

The mechanism by which 2-Cyano-3-(pyridin-3-yl)prop-2-enethioamide exerts its effects involves its interaction with specific molecular targets . For instance, in antiproliferative studies, it has been shown to inhibit certain enzymes and pathways critical for cell growth and division . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds to 2-cyano-3-(pyridin-3-yl)prop-2-enethioamide include derivatives with variations in the aryl/heteroaryl substituent, electronic groups, or side-chain modifications. Below is a comparative analysis based on synthesis, physicochemical properties, and applications:

Table 1: Comparative Analysis of 2-Cyano-3-(aryl)prop-2-enethioamide Derivatives

Key Findings :

Substituent Effects on Reactivity and Yield :

- Electron-donating groups (e.g., -OCH₃ in 3b ) improve reaction yields (63.1%) compared to electron-withdrawing or bulky substituents (e.g., -OH in 3b2 at 10% yield) due to enhanced aldehyde reactivity in condensation .

- Long-chain hydroxyalkyl groups (e.g., 3b3 ) moderate yields (46%) but introduce functionalities for supramolecular applications .

Physicochemical Properties: Solubility: Methoxy (3b) and hydroxy (3b2) groups enhance aqueous solubility, whereas lipophilic substituents (e.g., dichlorophenyl ) favor membrane permeability. Crystallinity: The diethylamino derivative exhibits polymorphism, with crystal packing influenced by -N(Et)₂ substituent geometry and hydrogen-bonding patterns .

Biological and Material Applications: Pyridinyl and methoxyphenyl derivatives (3b, target compound) are prioritized in drug discovery for targeting ATP-binding pockets (e.g., Hsp90) . Amphiphilic derivatives (3b3) are candidates for nanotechnology due to self-assembly driven by alkyl chain interactions .

Biological Activity

2-Cyano-3-(pyridin-3-yl)prop-2-enethioamide is a compound with significant potential in medicinal chemistry, particularly in the development of anticancer agents. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound is characterized by the presence of a cyano group and a pyridine moiety, which are known to enhance biological activity through various mechanisms. The synthesis typically involves the reaction of nicotinaldehyde with 2-cyanoethanethioamide, leading to the formation of this compound and its derivatives .

Antiproliferative Activity

Recent studies have evaluated the antiproliferative activity of this compound against various cancer cell lines. The MTT assay has been widely used to determine cytotoxicity levels, revealing that this compound exhibits selective cytotoxicity towards human liver (HepG-2) and colon (HCT-116) cancer cells, while showing low toxicity towards normal fibroblast cells (BJ-1) .

Table 1: IC50 Values of this compound Against Various Cancer Cell Lines

The mechanism by which this compound induces apoptosis in cancer cells has been investigated. Key findings indicate that the compound increases the release of cytochrome c from mitochondria, activating the mitochondrial apoptotic pathway. It also downregulates phospho-AKT and β-catenin expression, which are crucial for cell survival and proliferation . Furthermore, it inhibits migration-related genes such as matrix metalloproteinase (MMP)-9 and vascular endothelial growth factor (VEGF), suggesting its potential as an anti-metastatic agent .

Case Studies

- Antitumor Activity : In a study assessing various derivatives of pyridine-based compounds, this compound demonstrated significant antitumor activity specifically against liver and colon cancer cell lines. The selectivity for these types was notable compared to breast cancer cells, where it showed no significant activity .

- Molecular Docking Studies : Molecular docking analyses have been performed to predict the binding affinity of this compound to target proteins associated with cancer cell survival. The results indicated favorable interactions with proteins involved in specific cancer pathways, supporting its role as a lead structure for further drug development .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-cyano-3-(pyridin-3-yl)prop-2-enethioamide with high yield and purity?

- Methodology : Use a Knoevenagel condensation reaction between pyridine-3-carbaldehyde and cyanoacetamide derivatives in ethanol under basic catalysis (e.g., piperidine). Optimize reaction time (2–4 hours) and temperature (0–5°C) to suppress side reactions. Purify via column chromatography using a hexane:ethyl acetate gradient .

- Data : In analogous syntheses (e.g., 2-cyano-3-(4-methoxyphenyl)prop-2-enethioamide), yields of ~63% were achieved with similar conditions .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodology :

- X-ray crystallography : Use SHELXL for refinement and ORTEP-III for visualizing hydrogen-bonding networks and crystal packing .

- Spectroscopy : Validate via -NMR (e.g., aromatic proton signals at δ 7.1–8.9 ppm) and IR (C≡N stretch ~2200 cm, thioamide N–H ~3300 cm) .

Q. What safety protocols should be followed when handling this compound?

- Guidelines : Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation. Refer to safety data sheets (SDS) for pyridine derivatives, which highlight risks of skin/eye irritation and respiratory toxicity .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystallinity and stability of this compound?

- Methodology : Perform graph set analysis (GSA) to classify hydrogen-bonding motifs (e.g., or ). Use Etter’s rules to predict supramolecular assembly patterns .

- Example : In related thioamides, SH–N interactions dominate, forming dimeric units that stabilize the crystal lattice .

Q. How can discrepancies in reported biological activity data (e.g., antifungal vs. anti-inflammatory) be resolved?

- Methodology :

- Replicate assays : Conduct MIC tests in triplicate against Candida albicans (see zone of inhibition protocols in ) .

- Control variables : Standardize solvent (DMSO concentration ≤1%), inoculum size, and incubation time. Cross-validate with computational models (e.g., molecular docking to identify off-target interactions) .

Q. What computational strategies are effective for predicting the bioactivity of this compound against kinase targets?

- Methodology : Perform molecular docking (AutoDock Vina) to assess binding affinity to EGFR or Hsp90. Validate with MD simulations (GROMACS) to analyze ligand-protein stability. Compare with known inhibitors like AG 556 (IC = 1.1 μM for EGFR) .

Q. How can synthetic byproducts be minimized during scale-up of this compound?

- Methodology :

- Process optimization : Use flow chemistry to control exothermic reactions and reduce side products.

- Analytical QC : Monitor via HPLC-MS (C18 column, acetonitrile/water mobile phase) to detect impurities (<0.5% threshold) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.